![molecular formula C11H11ClN2OS B3015791 3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-5-ol CAS No. 318234-25-2](/img/structure/B3015791.png)
3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-5-ol
Overview
Description
Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms . The compound you’re asking about seems to be a derivative of pyrazole, with additional functional groups attached to the ring .
Synthesis Analysis
Pyrazoles can be synthesized through several methods. One common method is the reaction of α,β-unsaturated aldehydes/ketones with substituted phenylhydrazine . Another method involves the acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .Molecular Structure Analysis
The molecular structure of pyrazoles is characterized by a 5-membered aromatic ring. The specific structure of your compound would depend on the positions and nature of the additional functional groups .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, depending on the substituents present on the ring. They can participate in cyclocondensation reactions, Friedel-Crafts reactions, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Pyrazoles are generally stable compounds. They can show different colors in different solvents when an electron withdrawing group is attached .Scientific Research Applications
- It reduces reactive oxygen species (ROS) levels and enhances the glutathione system, thus safeguarding dopaminergic neurons .
- While not extensively studied, CMI derivatives have potential antiviral properties. Further research is needed to explore its efficacy against specific viruses .
- CMI acts as an antioxidant, protecting cells from oxidative damage. It scavenges ROS and maintains redox balance, making it relevant for oxidative stress-related disorders .
- In silico predictions indicate that CMI is well-absorbed, metabolized, and excreted. It can potentially cross the blood-brain barrier, making it suitable for nervous system applications .
- Although not fully explored, CMI’s antidepressant-like effects in mice warrant further investigation. It may impact mood regulation and cognitive function .
Neuroprotection
Antiviral Activity
Antioxidant Properties
Metabolism and Pharmacokinetics
Depression and Cognitive Function
Mechanism of Action
Target of Action
The compound “3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-5-ol” is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferationThe compound has been shown to display superior antipromastigote activity, being more active than standard drugs such as miltefosine and amphotericin B deoxycholate .
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of the target organisms, leading to their death. This results in the alleviation of the symptoms associated with leishmaniasis and malaria. For instance, the compound has been shown to elicit better inhibition effects against Plasmodium berghei, with suppression rates of 70.2% and 90.4% .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[(4-chlorophenyl)sulfanylmethyl]-2-methyl-1H-pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c1-14-11(15)6-9(13-14)7-16-10-4-2-8(12)3-5-10/h2-6,13H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBSAQDOGXIBNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N1)CSC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-5-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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